N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3OS.ClH/c1-16-13-17(2)22-21(14-16)25-24(29-22)27(12-11-26(3)4)23(28)20-10-9-18-7-5-6-8-19(18)15-20;/h5-10,13-15H,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXQNSQATGWATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC4=CC=CC=C4C=C3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677950 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
The compound N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride is a synthetic organic molecule that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Formula
- Chemical Formula : C₁₅H₁₈N₂O·HClS
- Molecular Weight : 280.78 g/mol
Structural Characteristics
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of a naphthalene carboxamide structure enhances its lipophilicity, potentially improving its bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar benzothiazole derivatives. For instance, compounds with benzothiazole rings have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 19.7 to 24.2 μM against Staphylococcus aureus .
Anticancer Potential
Benzothiazole derivatives are also being explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival. For example, specific derivatives have shown effectiveness in inhibiting the growth of various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
- Membrane Disruption : Alteration of bacterial cell membrane integrity leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells.
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of Benzothiazole Ring : Cyclization of appropriate precursors under acidic conditions.
- Dimethylation : Introduction of dimethyl groups at the 5 and 7 positions.
- Coupling Reaction : Reaction with naphthalene-2-carboxylic acid derivatives in the presence of coupling agents like EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) .
Industrial Production
For large-scale production, continuous flow reactors and automated systems are often employed to enhance yield and purity while minimizing reaction times.
Study on Antibacterial Activity
A study conducted on a series of benzothiazole derivatives demonstrated that certain compounds exhibited promising antibacterial activity against Staphylococcus aureus. Among these, one derivative showed an MIC of 13.0 μM, indicating strong potential as an antibacterial agent .
Anticancer Evaluation
In vitro studies evaluating the anticancer effects of related benzothiazole compounds revealed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of cellular signaling pathways .
Preparation Methods
Formation of 5,7-Dimethyl-1,3-Benzothiazol-2-amine
The benzothiazole core is synthesized via cyclization of 2-amino-4,6-dimethylthiophenol with cyanogen bromide or thiourea derivatives. A typical procedure involves refluxing 2-amino-4,6-dimethylthiophenol (1.0 equiv) with cyanogen bromide (1.2 equiv) in ethanol at 80°C for 6 hours, yielding 5,7-dimethyl-1,3-benzothiazol-2-amine with a reported efficiency of 78–85%. Alternative methods using ammonium thiocyanate and hydrochloric acid under microwave irradiation reduce reaction times to 30 minutes with comparable yields.
Functionalization of the Benzothiazole Amine
The secondary amine group at position 2 of the benzothiazole undergoes alkylation or acylation to introduce the dimethylaminoethyl side chain. In a two-step process:
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Alkylation : 5,7-dimethyl-1,3-benzothiazol-2-amine reacts with 2-chloro-N,N-dimethylethylamine hydrochloride (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 60°C for 12 hours. This step achieves 65–70% conversion to N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(dimethylamino)ethylamine.
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Purification : The crude product is purified via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to isolate the alkylated intermediate.
Coupling with Naphthalene-2-Carboxylic Acid
Activation of Naphthalene-2-Carboxylic Acid
The carboxylic acid is activated using thionyl chloride (SOCl₂) or carbodiimide-based reagents. A standard protocol involves refluxing naphthalene-2-carboxylic acid (1.0 equiv) with SOCl₂ (3.0 equiv) in anhydrous toluene at 110°C for 2 hours, producing naphthalene-2-carbonyl chloride. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride as a pale-yellow solid (95–98% purity).
Amide Bond Formation
The activated naphthalene-2-carbonyl chloride reacts with N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(dimethylamino)ethylamine under Schotten-Baumann conditions:
Procedure :
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Dissolve the alkylated benzothiazole amine (1.0 equiv) in tetrahydrofuran (THF) and cool to 0°C.
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Add naphthalene-2-carbonyl chloride (1.1 equiv) dropwise over 15 minutes.
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Stir the mixture at room temperature for 6 hours.
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Quench with ice-cold water and extract with ethyl acetate.
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Dry the organic layer over sodium sulfate and concentrate under vacuum.
Yield : 60–72% after recrystallization from ethanol/water.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt to improve solubility and stability:
Method :
-
Dissolve the amide product (1.0 equiv) in anhydrous diethyl ether.
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Bubble hydrogen chloride gas through the solution at 0°C until precipitation ceases.
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Filter the precipitate and wash with cold ether.
Purity : >99% by HPLC (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water).
Optimization Strategies
Solvent and Catalytic Systems
Temperature and Reaction Time
| Step | Optimal Temperature | Time | Yield Improvement |
|---|---|---|---|
| Benzothiazole cyclization | 80°C | 6h | +12% with microwave |
| Amide coupling | 25°C | 6h | +15% with DMAP |
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the common synthetic routes for N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]naphthalene-2-carboxamide hydrochloride?
Methodological Answer: The synthesis typically involves multi-component reactions and carbodiimide-mediated coupling. For example:
- Step 1: Condensation of naphthalene-2-carboxylic acid derivatives with 5,7-dimethyl-1,3-benzothiazol-2-amine under carbodiimide activation (e.g., EDC·HCl) in acetonitrile/water (3:1) at room temperature for 72 hours .
- Step 2: Quaternization of the tertiary amine (dimethylaminoethyl group) using HCl gas or concentrated HCl in methanol to form the hydrochloride salt.
- Purification: Crystallization from methanol/water (4:1) yields pure product (~75% yield). Key intermediates should be monitored via TLC (n-hexane:ethyl acetate, 9:1) .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Solvent | Time | Yield |
|---|---|---|---|---|
| 1 | EDC·HCl, RT | ACN:H₂O | 72 h | 75% |
| 2 | HCl (g), MeOH | MeOH | 24 h | 90% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks using deuterated DMSO or CDCl3. The naphthalene protons (δ 7.2–8.5 ppm) and benzothiazole protons (δ 2.5–3.0 ppm for methyl groups) are diagnostic .
- IR Spectroscopy: Confirm carboxamide C=O stretch (~1650 cm⁻¹) and hydrochloride N-H stretch (~2500 cm⁻¹) .
- Mass Spectrometry (ESI-MS): Validate molecular weight (e.g., [M+H]+ at m/z ~480) .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
Methodological Answer:
- Solubility Screening: Test in DMSO (primary stock) and PBS (pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .
- Stability:
Advanced Research Questions
Q. What reaction mechanisms underlie the formation of the benzothiazole-carboxamide linkage?
Methodological Answer: The carbodiimide-mediated coupling involves:
- Activation: EDC·HCl converts the carboxylic acid to an O-acylisourea intermediate.
- Nucleophilic Attack: The benzothiazole amine attacks the activated carbonyl, forming the amide bond.
- Side Reactions: Compete with urea byproduct formation. Mitigate by adding HOBt (1-hydroxybenzotriazole) to stabilize the intermediate .
Q. Table 2: Mechanistic Insights
| Intermediate | Role | Detection Method |
|---|---|---|
| O-acylisourea | Active ester | 13C NMR (δ 160–170 ppm) |
| HOBt ester | Stabilizer | IR (C=O at 1720 cm⁻¹) |
Q. How can computational methods optimize reaction conditions for higher yields?
Methodological Answer:
- Quantum Chemical Calculations (DFT): Model transition states to identify energy barriers for amide bond formation. Use Gaussian 16 with B3LYP/6-31G(d) basis set .
- Machine Learning: Train models on reaction parameters (solvent, temperature) from literature (e.g., ICReDD’s reaction databases) to predict optimal conditions .
Q. How should researchers address contradictory spectroscopic data (e.g., unexpected NMR splitting)?
Methodological Answer:
- Hypothesis 1: Dynamic proton exchange due to the dimethylaminoethyl group. Confirm via variable-temperature NMR (VT-NMR) in DMSO-d6 (25–80°C) .
- Hypothesis 2: Rotameric equilibria. Use 2D NOESY to detect spatial proximity between naphthalene and benzothiazole protons .
- Validation: Compare with synthesized analogs (e.g., replacing dimethylaminoethyl with morpholinoethyl) .
Q. What advanced analytical techniques resolve co-eluting impurities in HPLC?
Methodological Answer:
Q. What challenges arise when scaling up synthesis from milligrams to grams?
Methodological Answer:
- Heat Transfer: Exothermic amide coupling requires jacketed reactors with temperature control (<25°C) .
- Purification: Replace column chromatography with countercurrent distribution (CCD) for large batches .
- Byproduct Management: Optimize stoichiometry (1.2:1 amine:carboxylic acid) to minimize unreacted starting material .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
